Zabofloxacin D-aspartate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1808295-63-7 |
|---|---|
Molecular Formula |
C23H27FN6O8 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1 |
InChI Key |
OBWXDHHUYKIHDV-USSIZITKSA-N |
Isomeric SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Zabofloxacin D Aspartate
Core Chemical Architecture of Zabofloxacin (B1245413): The Naphthyridone Nucleus
At the heart of Zabofloxacin's structure lies a naphthyridone nucleus, a bicyclic system that is a defining characteristic of this particular class of fluoroquinolones. ontosight.aiucl.ac.betandfonline.commdpi.com This core scaffold provides the essential framework upon which various functional groups are strategically positioned to interact with bacterial enzymes. mdpi.com The naphthyridone structure itself is a variant of the broader quinolone class, containing a nitrogen atom at the X position, which forms a substituted pyridine (B92270) ring. mdpi.com
Structural Determinants of Biological Activity: Key Substituent Analysis
The potent and broad-spectrum antibacterial activity of Zabofloxacin is not merely a function of its core nucleus but is intricately determined by the specific substituents attached to it. These chemical groups are crucial in modulating the drug's interaction with its targets, DNA gyrase and topoisomerase IV, thereby influencing its efficacy against a range of bacteria. ontosight.aiontosight.aimedkoo.com
C6 Fluorine Substitution and Broadening of Antimicrobial Spectrum
A fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and plays a critical role in the biological activity of Zabofloxacin. ontosight.ai This substitution significantly increases the potency of the antibiotic. mdpi.com The introduction of fluorine at this position enhances the penetration of the drug into the bacterial cell and broadens its spectrum of activity, particularly against Gram-negative bacteria. researchgate.netmdpi.comencyclopedia.pubmdpi.com
C7 Pyrrolidine-Based Substituent and Direction Towards Gram-Positive Activity
Zabofloxacin features a bulky, pyrrolidine-based substituent at the C7 position, specifically a (8Z)-8-(methoxyimino)-2,6-diazaspiro[3.4]oct-6-yl group. ucl.ac.bemedkoo.com This complex substituent is a key determinant in directing the antibiotic's spectrum of activity towards Gram-positive bacteria. ucl.ac.betandfonline.com The pyrrolidine (B122466) moiety itself is known to increase activity against Gram-positive pathogens. mdpi-res.commdpi.com The C7 position is crucial for controlling the pharmacokinetics and antibacterial activity of fluoroquinolones. mdpi.com
C8 Methoxyimino Group and its Role in Activity
The presence of a methoxyimino group at the C8 position contributes to the antimicrobial activity of Zabofloxacin. ontosight.ai This feature is also found in other potent fluoroquinolones and is recognized for improving activity, including against anaerobic bacteria. mdpi.com
Critical Role of C3 Carboxyl and C4 Oxo Groups in Target Interaction
The carboxylic acid group at the C3 position and the oxo (or keto) group at the C4 position are indispensable for the biological function of Zabofloxacin. mdpi.comnih.govencyclopedia.pub These two groups are essential for the drug's interaction with the bacterial DNA and the target enzymes, DNA gyrase and topoisomerase IV. mdpi.comnih.govencyclopedia.pub They are involved in the formation of a ternary complex with DNA and the enzymes, which ultimately inhibits bacterial DNA replication. tandfonline.com
Interactive Data Table: Key Structural Features of Zabofloxacin and Their Functions
| Position | Substituent | Significance |
| Core | Naphthyridone Nucleus | Foundational scaffold for fluoroquinolones. ontosight.aiucl.ac.betandfonline.commdpi.com |
| N1 | Cyclopropyl (B3062369) Moiety | Enhances potency and activity against Gram-negative bacteria. ontosight.aiencyclopedia.pubnih.govmdpi.comnih.gov |
| C6 | Fluorine | Increases potency and penetration into bacterial cells. researchgate.netmdpi.comencyclopedia.pubmdpi.com |
| C7 | Pyrrolidine-Based Substituent | Directs activity towards Gram-positive bacteria. ucl.ac.betandfonline.commdpi-res.commdpi.com |
| C8 | Methoxyimino Group | Contributes to antimicrobial activity. ontosight.aimdpi.com |
| C3 & C4 | Carboxyl & Oxo Groups | Essential for interaction with DNA gyrase and topoisomerase IV. mdpi.comnih.govencyclopedia.pub |
Chemical Derivatization Strategies and Analogue Synthesis for Antimicrobial Enhancement
The development of potent fluoroquinolones like zabofloxacin has been guided by extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies explore how modifications to the core quinolone structure impact antimicrobial efficacy.
Key areas of derivatization in fluoroquinolones include:
C-7 Position: The substituent at this position significantly influences the antibacterial spectrum and potency. The introduction of bulky side chains, such as the spirocyclic diamine in zabofloxacin, can enhance activity. mdpi.comresearchgate.net SAR studies have shown that piperazinyl and pyrrolidinyl groups at this position can greatly enhance the spectrum and potency. researchgate.net
C-8 Position: Substituents at the C-8 position are crucial for target affinity. mdpi.com The methoxy (B1213986) group in zabofloxacin, similar to that in moxifloxacin (B1663623), enhances antimicrobial potency, especially against anaerobic bacteria. mdpi.com
N-1 Position: The N-1 substituent also plays a role in antibacterial potency. While zabofloxacin has a cyclopropyl group, other substitutions like p-fluorophenyl or p-hydroxyphenyl have been found to be effective in other arylfluoroquinolones. nih.gov
The synthesis of novel analogues often involves modifying these key positions to optimize interactions with bacterial DNA gyrase and topoisomerase IV, the target enzymes of fluoroquinolones. ontosight.aimdpi.com The goal is to create derivatives with enhanced activity against a broader range of bacteria, including resistant strains. nih.gov
Investigated Synthetic Pathways for Zabofloxacin Precursors and Final Compound
The synthesis of fluoroquinolones is a multi-step process. While the specific, proprietary synthesis of zabofloxacin by its discoverers, Dong Wha Pharmaceuticals, is not fully detailed in the public domain, general synthetic strategies for fluoroquinolones provide a likely framework. wikipedia.orgmdpi-res.com
A common approach to constructing the core fluoroquinolone scaffold involves the reaction of a substituted aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by cyclization, saponification, and subsequent introduction of the N-1 and C-7 substituents.
For zabofloxacin, a key challenge is the synthesis of the unique spirocyclic amine substituent at the C-7 position. The synthesis of such complex amines often requires dedicated, multi-step synthetic routes.
The final step in producing Zabofloxacin D-aspartate involves a salt formation reaction. This is typically achieved by reacting the zabofloxacin free base with D-aspartic acid in a suitable solvent, such as anhydrous ethanol. unal.edu.co
Academic Considerations of the D-Aspartate Counterion in Salt Formation
The selection of a counterion is a critical step in drug development, as it can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API). The use of D-aspartic acid to form the D-aspartate salt of zabofloxacin is a deliberate choice to enhance its properties. ontosight.ai
Key considerations for the use of the D-aspartate counterion include:
Solubility Enhancement: One of the primary reasons for forming a salt is to improve the aqueous solubility of a drug. The D-aspartate salt form of zabofloxacin is used to enhance its solubility, which can potentially improve its delivery characteristics. ontosight.aiunal.edu.co
Stability: A stable salt form is essential for a pharmaceutical product. For a stable salt to form, a pKa difference of at least two to three units between the free base (the API) and the counterion is generally considered necessary. unal.edu.co
Bioavailability: By improving solubility, the D-aspartate salt can lead to better oral bioavailability and tissue penetration. ontosight.ai A comparison of the pharmacokinetics between zabofloxacin hydrochloride and zabofloxacin aspartate has been a subject of study. nih.gov
Purification: Salt formation can also be a method for purifying the API. The process of forming the salt and then potentially crystallizing it can help remove impurities. unal.edu.co
The use of carboxylic acids, like aspartic acid, as counterions is a common strategy in the pharmaceutical industry. unal.edu.co The choice of D-aspartic acid specifically may offer particular advantages in terms of the crystal lattice energy and dissolution properties of the final salt form.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Zabofloxacin |
| Moxifloxacin |
| Ciprofloxacin (B1669076) |
| Gemifloxacin (B1671427) |
| Sparfloxacin (B39565) |
| Levofloxacin (B1675101) |
| Norfloxacin |
| Ofloxacin |
| Pefloxacin |
| Difloxacin |
| Sarafloxacin |
| Besifloxacin |
| Delafloxacin |
| Finafloxacin |
| Lascufloxacin |
| Nadifloxacin |
| Levonadifloxacin |
| Nemonoxacin |
| Alalevonadifloxacin |
| Enrofloxacin |
| Pipemidic acid |
| Piromidic acid |
| Oxolinic acid |
| Cinoxacin |
| Flumequine |
| Chloroquine |
| Nalidixic acid |
| Tenatoprazole |
| Raloxifene |
| Sacubitril |
| Valsartan |
Molecular Mechanisms of Antimicrobial Action of Zabofloxacin
Dual Inhibition of Bacterial DNA Gyrase
Zabofloxacin (B1245413), like other fluoroquinolones, effectively inhibits bacterial DNA gyrase, an enzyme vital for bacterial DNA replication, transcription, repair, and recombination. patsnap.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA unwinding for replication and transcription. patsnap.com By inhibiting this enzyme, zabofloxacin disrupts these fundamental cellular processes, leading to bacterial cell death. patsnap.com In Streptococcus pneumoniae, mutations in both DNA gyrase and topoisomerase IV are required to confer high-level resistance to zabofloxacin, indicating that both enzymes are significant targets. nih.gov
Bacterial DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function. Fluoroquinolones are known to bind to the complex formed between DNA gyrase and DNA, rather than to the enzyme alone. nih.gov This binding stabilizes the "cleavage complex" in which the DNA is cut but not resealed, leading to the accumulation of double-strand DNA breaks. patsnap.com
While specific binding studies for zabofloxacin with GyrA and GyrB subunits are not extensively detailed in publicly available literature, the general mechanism for fluoroquinolones involves interactions within the quinolone resistance-determining region (QRDR) of the GyrA subunit. Key residues in this region are critical for drug binding. nih.gov For other fluoroquinolones, a non-catalytic magnesium ion often mediates this binding through a water bridge, forming hydrogen bonds with specific amino acid residues in GyrA. nih.gov It is presumed that zabofloxacin shares a similar mode of interaction.
Inhibition of Bacterial Topoisomerase IV
In addition to DNA gyrase, zabofloxacin also inhibits bacterial topoisomerase IV. patsnap.comnih.gov This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. patsnap.com Inhibition of topoisomerase IV prevents the proper segregation of newly replicated bacterial chromosomes into daughter cells, thereby halting cell division and leading to cell death. patsnap.com The dual inhibition of both DNA gyrase and topoisomerase IV contributes to the potent bactericidal activity of zabofloxacin. patsnap.com
Similar to DNA gyrase, topoisomerase IV is a tetrameric enzyme, composed of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. The ParC subunit contains the active site for DNA cleavage and ligation, while the ParE subunit has the ATPase activity. Fluoroquinolones bind to the topoisomerase IV-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA.
For fluoroquinolones in general, the primary binding site is within the QRDR of the ParC subunit. nih.gov While specific structural data for zabofloxacin's interaction with ParC and ParE are limited, its potent activity against Gram-positive bacteria, where topoisomerase IV is often the primary target, suggests a high affinity for this enzyme complex. nih.gov
| Enzyme | IC50 (μg/mL) |
|---|---|
| DNA Gyrase | 1.56 |
| Topoisomerase IV | 0.78 |
IC50 (50% inhibitory concentration) values of zabofloxacin against purified DNA gyrase and topoisomerase IV from Streptococcus pneumoniae.
Interplay between DNA Gyrase and Topoisomerase IV Inhibition in Bacterial Cell Pathways
The dual-targeting mechanism of zabofloxacin is a key feature of its antimicrobial action. The relative importance of DNA gyrase and topoisomerase IV as the primary target for fluoroquinolones can vary depending on the bacterial species. In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is generally the more sensitive or primary target. nih.gov Conversely, in most Gram-negative bacteria, DNA gyrase is the primary target. nih.gov
The ability of zabofloxacin to potently inhibit both enzymes is advantageous. If a mutation arises in the primary target that reduces the drug's affinity, the inhibition of the secondary target can still be sufficient to kill the bacterium. This dual action is believed to lower the frequency of resistance development, as simultaneous mutations in both target enzymes are required for high-level resistance. nih.gov This is particularly relevant for zabofloxacin's efficacy against pathogens that have developed resistance to other fluoroquinolones through single-target mutations.
Investigated Molecular Interactions with Bacterial DNA
Zabofloxacin's interaction with bacterial DNA is indirect and is mediated by its binding to the DNA-topoisomerase complex. Fluoroquinolones intercalate into the bacterial DNA at the site of the double-strand break created by the enzyme. nih.gov This interaction stabilizes the covalent intermediate between the enzyme (specifically the active site tyrosine residue of GyrA or ParC) and the cleaved DNA. nih.gov By preventing the re-ligation of the DNA strands, zabofloxacin effectively converts the essential topoisomerase enzymes into toxic cellular poisons that generate permanent double-strand DNA breaks. patsnap.com These breaks in the bacterial chromosome are lethal, as they trigger a cascade of events including the arrest of DNA replication and the induction of the SOS response, ultimately leading to cell death.
Potential for Reactive Oxygen Species Formation in Bactericidal Activity
Recent research has suggested that the bactericidal activity of several classes of antibiotics, including fluoroquinolones, may involve more than just the direct inhibition of their primary targets. One proposed mechanism is the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can cause widespread damage to cellular components including DNA, proteins, and lipids. nih.gov
Studies on other fluoroquinolones, like levofloxacin (B1675101) and moxifloxacin (B1663623), have shown that their bactericidal effects in Streptococcus pneumoniae are associated with the production of ROS. nih.gov The inhibition of DNA topoisomerases by these drugs is thought to trigger a metabolic shift that leads to an increase in endogenous ROS production. nih.gov While direct studies on zabofloxacin-induced ROS formation are not extensively available, it is plausible that as a potent fluoroquinolone, its bactericidal mechanism may also be augmented by the generation of these cytotoxic molecules. This potential for ROS formation could contribute to its rapid and potent killing of susceptible bacteria.
Preclinical Antimicrobial Spectrum and Potency of Zabofloxacin D Aspartate
Comprehensive Activity Profile Across Bacterial Taxa in In Vitro and In Vivo Preclinical Studies
Zabofloxacin (B1245413) has shown a broad spectrum of activity, particularly against Gram-positive cocci. koreascience.kr Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication. nih.gov This dual-targeting mechanism may contribute to its potency and a lower propensity for the development of high-level resistance. nih.govnih.gov Preclinical studies have consistently demonstrated its efficacy against major respiratory tract pathogens. nih.gov
Zabofloxacin has exhibited potent in vitro and in vivo activity against a variety of clinically important Gram-positive pathogens, often showing superiority over other fluoroquinolones. uem.br
Zabofloxacin has demonstrated significant potency against Methicillin-Resistant Staphylococcus aureus (MRSA). In a study of 116 clinical MRSA isolates from a university hospital in Egypt, zabofloxacin showed the highest percentage of susceptibility (61.2%) among the fluoroquinolones tested. nih.gov The in vitro activity, as measured by minimum inhibitory concentrations (MICs), indicated that zabofloxacin was more potent than moxifloxacin (B1663623), levofloxacin (B1675101), and ciprofloxacin (B1669076). nih.gov
The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, were lowest for zabofloxacin, highlighting its superior potency. nih.gov
Table 1: Comparative In Vitro Activity of Fluoroquinolones Against MRSA Isolates
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Zabofloxacin | 0.25 | 2 |
| Moxifloxacin | 0.5 | 8 |
| Levofloxacin | 4 | 16 |
| Ciprofloxacin | 8 | 64 |
Source: Data from a study on 116 clinical MRSA isolates. nih.gov
In in vivo studies using a mouse model of systemic infection, zabofloxacin demonstrated the most potent protective effect against MRSA compared to other fluoroquinolones. nih.gov The median effective dose (ED₅₀) for zabofloxacin was 29.05 mg/kg, and it resulted in the lowest bacterial count in the lungs of infected mice. nih.gov Histopathological examination of the lung tissues from mice treated with zabofloxacin showed the least amount of congestion, inflammation, edema, and necrosis. nih.gov
Zabofloxacin has shown bactericidal effects against fluoroquinolone-resistant S. aureus strains. nih.gov Generally, strains of S. aureus that are resistant to other fluoroquinolones have been found to be susceptible to zabofloxacin. nih.gov
A time-kill curve analysis was conducted to assess the bactericidal activity of zabofloxacin against a quinolone-resistant MRSA isolate. This analysis revealed that zabofloxacin exhibited rapid bactericidal activity, achieving a significant reduction in viable bacteria after 6 hours of incubation. nih.gov In contrast, against a quinolone-sensitive isolate, it achieved complete killing within the same timeframe and inhibited regrowth in both cases. nih.gov This suggests that zabofloxacin maintains potent activity even against strains that have developed resistance to other quinolones.
Zabofloxacin has demonstrated exceptional potency against Streptococcus pneumoniae, including strains resistant to other classes of antibiotics. koreascience.kr It has shown potent activity against both penicillin-sensitive S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP). koreascience.kr
In a study evaluating its in vitro activity against clinical isolates, zabofloxacin had the most potent activity against both penicillin-sensitive and penicillin-resistant strains, with a MIC₉₀ of 0.03 mg/L for both. koreascience.kr
Table 2: In Vitro Activity of Zabofloxacin and Comparators Against Penicillin-Sensitive S. pneumoniae (PSSP)
| Antibiotic | MIC₉₀ (mg/L) |
|---|---|
| Zabofloxacin | 0.03 |
| Gemifloxacin (B1671427) | 0.03 |
| Moxifloxacin | 0.25 |
| Sparfloxacin (B39565) | 0.5 |
| Ciprofloxacin | 2 |
Source: Data from a study on clinical isolates of S. pneumoniae. koreascience.kr
Against quinolone-resistant S. pneumoniae (QRSP), zabofloxacin (MIC₉₀: 1 mg/L) was found to be more active than ciprofloxacin, sparfloxacin, and moxifloxacin, and its activity was comparable to that of gemifloxacin. koreascience.kr Time-kill analyses showed that zabofloxacin had rapid bactericidal activity against both quinolone-susceptible and quinolone-resistant strains. koreascience.kr
In vivo studies have further confirmed the potent efficacy of zabofloxacin. In a murine systemic infection model with a penicillin-resistant strain, zabofloxacin was the most potent quinolone tested, with an ED₅₀ of 0.42 mg/kg. koreascience.kr In a respiratory tract infection model, zabofloxacin was also shown to significantly reduce the bacterial counts in the lungs compared to moxifloxacin. koreascience.kr
Table 3: In Vivo Efficacy of Fluoroquinolones Against Systemic Infection with Penicillin-Resistant S. pneumoniae
| Antibiotic | MIC (mg/L) | ED₅₀ (mg/kg) |
|---|---|---|
| Zabofloxacin | 0.015 | 0.42 |
| Gemifloxacin | 0.03 | 2.09 |
| Moxifloxacin | 0.25 | 18.00 |
| Ciprofloxacin | 4 | 31.45 |
Source: Data from a murine systemic infection model. koreascience.kr
Preclinical studies have indicated that zabofloxacin is active against Enterococcus faecalis. uem.br Its activity against this organism is considered to be superior to that of other fluoroquinolones such as ciprofloxacin, moxifloxacin, and gemifloxacin. uem.br However, one study noted that while zabofloxacin was very active against most Gram-positive bacteria, an exception was observed for Vancomycin-Resistant Enterococci (VRE). koreascience.kr
Zabofloxacin has reported activity against Streptococcus pyogenes. uem.br Similar to its activity against Enterococcus faecalis, its potency against S. pyogenes is regarded as superior to other fluoroquinolones like ciprofloxacin, moxifloxacin, and gemifloxacin. uem.br
Activity against Clinically Significant Gram-Negative Bacteria
Zabofloxacin has shown promising in vitro activity against several key Gram-negative pathogens responsible for a range of community-acquired and hospital-acquired infections.
Zabofloxacin has demonstrated bactericidal effects against major respiratory tract pathogens, including Haemophilus influenzae. nih.gov While specific and comprehensive MIC50, MIC90, and MIC range data for zabofloxacin against H. influenzae are not widely available in the reviewed literature, its recognized activity against this pathogen is a key feature of its antimicrobial profile. nih.govnih.gov The in vitro activity of newer fluoroquinolones against ciprofloxacin-resistant strains of H. influenzae has been a subject of investigation, suggesting the potential for zabofloxacin to be effective against strains with reduced susceptibility to older fluoroquinolones. nih.gov
Interactive Data Table: Zabofloxacin Activity against Haemophilus influenzae
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Data not available | Data not available | Data not available |
Similar to its activity against H. influenzae, zabofloxacin is recognized for its bactericidal action against Moraxella catarrhalis, another significant respiratory pathogen. nih.gov Although detailed MIC statistics for zabofloxacin against M. catarrhalis are not readily found in the examined sources, its inclusion as a potent agent against this organism is consistently noted. nih.govnih.gov
Interactive Data Table: Zabofloxacin Activity against Moraxella catarrhalis
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Data not available | Data not available | Data not available |
Zabofloxacin has shown notable potency against Neisseria gonorrhoeae, including strains that are resistant to other quinolones. researchgate.net One study highlighted its efficacy with a reported MIC50 of 0.016 µg/mL. researchgate.net This suggests that zabofloxacin could be a potential therapeutic option for gonococcal infections, particularly in the context of increasing antimicrobial resistance. nih.gov
Interactive Data Table: Zabofloxacin Activity against Neisseria gonorrhoeae
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| 0.016 researchgate.net | Data not available | Data not available |
The in vitro effectiveness of zabofloxacin against Klebsiella pneumoniae has been reported to be comparable to that of moxifloxacin. nih.gov However, specific MIC50, MIC90, and MIC range data for zabofloxacin against K. pneumoniae are not extensively detailed in the available scientific literature.
Interactive Data Table: Zabofloxacin Activity against Klebsiella pneumoniae
| MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Data not available | Data not available | Data not available |
Preclinical data indicates that zabofloxacin has limited potency against the nosocomial pathogen Pseudomonas aeruginosa. nih.gov The intrinsic and acquired resistance mechanisms of P. aeruginosa to fluoroquinolones are well-documented and contribute to this limitation. These mechanisms include:
Efflux Pumps: P. aeruginosa possesses multiple efflux pump systems, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, which actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration to sub-inhibitory levels. researchgate.netresearchgate.net
Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a primary mechanism of resistance. nih.govki.se These mutations alter the target enzymes, reducing their affinity for fluoroquinolones.
Low Outer Membrane Permeability: The outer membrane of P. aeruginosa has low permeability, which restricts the entry of many antibiotics, including fluoroquinolones. spandidos-publications.com
The combination of these resistance mechanisms often results in high-level resistance to fluoroquinolones, limiting the clinical utility of agents like zabofloxacin against this pathogen. ki.se
Similar to P. aeruginosa, zabofloxacin's activity against Acinetobacter baumannii is significantly limited. nih.gov This is largely due to the diverse and effective resistance mechanisms employed by this opportunistic pathogen. Key mechanisms of fluoroquinolone resistance in A. baumannii include:
Target Site Mutations: Spontaneous mutations in the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV respectively, are a major contributor to high-level fluoroquinolone resistance. spandidos-publications.comnih.gov
Efflux Pumps: The AdeABC resistance-nodulation-division (RND) efflux pump is a significant factor in fluoroquinolone resistance in A. baumannii. frontiersin.org Overexpression of this pump leads to the active removal of fluoroquinolones from the cell.
Plasmid-Mediated Resistance: The acquisition of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, can also contribute to reduced susceptibility. nih.gov
The high prevalence of these resistance mechanisms in clinical isolates of A. baumannii underscores the challenges in treating infections caused by this organism with fluoroquinolones. nih.gov
Comparative In Vitro Efficacy with Established Fluoroquinolones
Zabofloxacin is a novel fluoroquinolone that has demonstrated potent in vitro activity against a wide range of bacterial pathogens, particularly those responsible for respiratory tract infections. nih.govmdpi.com Its efficacy has been extensively evaluated and compared to that of established fluoroquinolones such as ciprofloxacin, moxifloxacin, levofloxacin, and gemifloxacin.
Activity Against Gram-Positive Pathogens
Zabofloxacin shows particularly robust activity against Gram-positive bacteria, including drug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. mdpi.comnih.gov
Streptococcus pneumoniae
Multiple studies have confirmed zabofloxacin's potent in vitro activity against clinical isolates of S. pneumoniae. It is highly effective against both penicillin-sensitive S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP), showing a minimum inhibitory concentration for 90% of organisms (MIC90) of 0.03 mg/L for both. mdpi.comnih.govresearchgate.net In a study of 208 invasive S. pneumoniae isolates, zabofloxacin demonstrated the lowest MIC50 (0.015 μg/mL) and MIC90 (0.025 μg/mL) values of all tested antibiotics. nih.gov
When compared with other fluoroquinolones against quinolone-susceptible strains, zabofloxacin (MIC90: 0.03 mg/L) was found to be more potent than moxifloxacin (MIC90: 0.25 mg/L), sparfloxacin (MIC90: 0.5 mg/L), and ciprofloxacin (MIC90: 2 mg/L). researchgate.net
Crucially, zabofloxacin retains significant activity against quinolone-resistant S. pneumoniae (QRSP). Against QRSP strains with defined mutations in the quinolone resistance-determining region (QRDR), zabofloxacin (MIC90: 1.0 mg/L) was more active than ciprofloxacin (MIC90: 64.0 mg/L) and moxifloxacin (MIC90: 8.0 mg/L), and demonstrated activity comparable to gemifloxacin (MIC90: 1.0 mg/L). mdpi.comnih.govresearchgate.net Even in levofloxacin-resistant isolates, zabofloxacin maintained low MICs, ranging from 0.025 to 0.125 μg/mL. nih.gov
**Table 1: Comparative In Vitro Activity of Fluoroquinolones against *Streptococcus pneumoniae***
| Organism/Resistance Profile | Zabofloxacin MIC90 (mg/L) | Gemifloxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) |
|---|---|---|---|---|
| Penicillin-Sensitive S. pneumoniae (PSSP) | 0.03 mdpi.comnih.gov | 0.03 researchgate.net | 0.25 researchgate.net | 2.0 researchgate.net |
| Penicillin-Resistant S. pneumoniae (PRSP) | 0.03 mdpi.comnih.gov | N/A | N/A | N/A |
| Quinolone-Resistant S. pneumoniae (QRSP) | 1.0 mdpi.comnih.gov | 1.0 mdpi.comnih.gov | 8.0 mdpi.com | 64.0 mdpi.com |
Data sourced from multiple studies for comparison.
Staphylococcus aureus
Zabofloxacin has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). In a study of 116 clinical MRSA isolates from a university hospital in Egypt, zabofloxacin demonstrated the highest potency and percentage of susceptibility (61.2%) among the fluoroquinolones tested. nih.govnih.gov Its MIC50 and MIC90 values were 0.25 and 2 µg/ml, respectively. nih.govnih.gov This was superior to moxifloxacin (MIC50 0.5 µg/ml, MIC90 8 µg/ml), levofloxacin (MIC50 4 µg/ml, MIC90 16 µg/ml), and ciprofloxacin (MIC50 8 µg/ml, MIC90 64 µg/ml). nih.gov
Table 2: Comparative In Vitro Activity of Fluoroquinolones against MRSA Clinical Isolates
| Fluoroquinolone | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |
|---|---|---|---|
| Zabofloxacin | 0.03 – 4 nih.gov | 0.25 nih.govnih.gov | 2 nih.govnih.gov |
| Moxifloxacin | 0.06 – 16 nih.gov | 0.5 nih.gov | 8 nih.gov |
| Levofloxacin | 0.125 – >64 nih.gov | 4 nih.gov | 16 nih.gov |
| Ciprofloxacin | 0.125 – >64 nih.gov | 8 nih.gov | 64 nih.gov |
Data from a study on 116 MRSA clinical isolates. nih.gov
Activity Against Gram-Negative Pathogens
Zabofloxacin is effective against common Gram-negative respiratory pathogens. nih.gov It has demonstrated bactericidal effects against Haemophilus influenzae and Moraxella catarrhalis. nih.govmdpi.com Its activity against Klebsiella pneumoniae has been reported to be comparable to that of moxifloxacin. nih.govmdpi.com However, the spectrum of zabofloxacin against Gram-negative organisms is not as broad as its activity against Gram-positive bacteria. It notably lacks potency against major nosocomial pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Zabofloxacin D-aspartate |
| Ciprofloxacin |
| Levofloxacin |
| Moxifloxacin |
| Gemifloxacin |
| Sparfloxacin |
Molecular Mechanisms of Bacterial Resistance to Zabofloxacin D Aspartate
Chromosomal Mutations in Quinolone-Resistance-Determining Regions (QRDRs)
The primary mechanism of high-level resistance to fluoroquinolones involves alterations in the target enzymes, DNA gyrase and topoisomerase IV. These alterations are typically due to point mutations in specific segments of the genes that encode the subunits of these enzymes, known as the quinolone-resistance-determining regions (QRDRs).
Mutations in the gyrA and gyrB genes, which encode the A and B subunits of DNA gyrase, respectively, can reduce the binding affinity of Zabofloxacin (B1245413) to the enzyme-DNA complex. In Gram-negative bacteria, DNA gyrase is often the primary target of fluoroquinolones. However, in some Gram-positive bacteria like Staphylococcus aureus, mutations in DNA gyrase are typically a secondary step in the development of high-level resistance, following initial mutations in topoisomerase IV.
A study on methicillin-resistant Staphylococcus aureus (MRSA) isolates identified a common amino acid substitution, Ser-84→Leu, in the GyrA subunit of strains resistant to fluoroquinolones. In these isolates, Zabofloxacin demonstrated superior activity compared to older fluoroquinolones, although high-level resistance was associated with the presence of mutations in both DNA gyrase and topoisomerase IV. The MIC90 of Zabofloxacin against MRSA isolates, including those with GyrA mutations, was reported to be 2 µg/ml.
| Bacterial Species | Gene | Mutation | Zabofloxacin MIC Range (µg/mL) |
| Staphylococcus aureus | gyrA | Ser-84→Leu | 0.03 - 4 |
In many Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the primary target for many fluoroquinolones. Mutations in the parC (encoding the GrlA subunit in S. aureus) and parE (encoding the GrlB subunit in S. aureus) genes are crucial for the development of resistance.
Research on clinical MRSA isolates has identified key mutations in the QRDR of topoisomerase IV in fluoroquinolone-resistant strains. A frequent mutation observed is Ser-80→Phe in the GrlA subunit. Another identified substitution is Pro-451→Ser in the GrlB subunit. The presence of these mutations, particularly when combined with mutations in gyrA, leads to increased minimum inhibitory concentrations (MICs) for fluoroquinolones. However, Zabofloxacin often retains significant activity. For MRSA isolates harboring these mutations, the MIC50 and MIC90 of Zabofloxacin were 0.25 and 2 µg/ml, respectively.
In quinolone-resistant Streptococcus pneumoniae (QRSP) strains, resistance to Zabofloxacin is associated with the accumulation of two or more mutations in the QRDRs of gyrA, parC, and/or parE. For such strains, the MIC90 of Zabofloxacin was found to be 1.0 mg/L.
| Bacterial Species | Gene | Mutation | Zabofloxacin MIC Range (µg/mL) |
| Staphylococcus aureus | grlA (parC) | Ser-80→Phe | 0.03 - 4 |
| Staphylococcus aureus | grlB (parE) | Pro-451→Ser | 0.03 - 4 |
| Streptococcus pneumoniae | parC, parE, gyrA | Multiple mutations | 0.06 - 2 |
Efflux Pump Systems Mediating Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to reduced intracellular concentrations of fluoroquinolones, contributing to resistance.
Studies investigating the role of efflux pumps in Zabofloxacin resistance have suggested that it may be a poor substrate for some common efflux systems. In a study on quinolone-resistant Streptococcus pneumoniae, the use of the efflux pump inhibitor reserpine (B192253) did not alter the MIC of Zabofloxacin for any of the tested isolates, suggesting that efflux does not play a significant role in Zabofloxacin resistance in this pathogen. Similarly, in a study with MRSA isolates, the efflux pump inhibitor omeprazole (B731) did not affect the MIC values of Zabofloxacin. These findings indicate that Zabofloxacin's efficacy may be less compromised by efflux-mediated resistance mechanisms compared to other fluoroquinolones.
Plasmid-Mediated Quinolone Resistance (PMQR) Determinants
Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes on mobile genetic elements, such as plasmids. These genes can encode proteins that protect DNA gyrase and topoisomerase IV from quinolone action (Qnr proteins), enzymes that modify fluoroquinolones (e.g., AAC(6')-Ib-cr), or plasmid-encoded efflux pumps (e.g., QepA, OqxAB). PMQR typically confers a low level of resistance but can facilitate the selection of higher-level resistance through chromosomal mutations.
While the mechanisms of PMQR are well-documented for older fluoroquinolones, there is a lack of specific published research detailing the direct impact of PMQR determinants on the susceptibility of bacteria to Zabofloxacin D-aspartate. Therefore, the precise role of these plasmid-mediated mechanisms in conferring resistance specifically to Zabofloxacin remains to be fully elucidated.
Cross-Resistance Dynamics with Other Fluoroquinolones
A significant characteristic of Zabofloxacin is its potent activity against bacterial strains that have developed resistance to other fluoroquinolones. Generally, fluoroquinolone-resistant strains of pathogens like S. aureus and S. pneumoniae remain more susceptible to Zabofloxacin than to older agents like ciprofloxacin (B1669076) and levofloxacin (B1675101).
In a study of 116 MRSA clinical isolates, 61.2% were susceptible to Zabofloxacin, which was the highest susceptibility rate among the tested fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin (B1663623). The MIC90 for Zabofloxacin was 2 µg/ml, which was 4-fold lower than that of moxifloxacin (8 µg/ml), 8-fold lower than levofloxacin (16 µg/ml), and 32-fold lower than ciprofloxacin (64 µg/ml).
Similarly, against 22 quinolone-resistant S. pneumoniae isolates, Zabofloxacin (MIC90: 1.0 mg/L) was found to be more active than ciprofloxacin (MIC90: 64.0 mg/L) and moxifloxacin (MIC90: 8.0 mg/L), and its activity was comparable to that of gemifloxacin (B1671427) (MIC90: 1.0 mg/L). This demonstrates that while cross-resistance can occur, particularly in strains with multiple QRDR mutations, Zabofloxacin often retains clinically relevant activity.
| Fluoroquinolone | MIC50 (µg/mL) against MRSA | MIC90 (µg/mL) against MRSA | MIC90 (mg/L) against QRSP |
| Zabofloxacin | 0.25 | 2 | 1.0 |
| Ciprofloxacin | 8 | 64 | 64.0 |
| Levofloxacin | 4 | 16 | Not Reported |
| Moxifloxacin | 0.5 | 8 | 8.0 |
| Gemifloxacin | Not Reported | Not Reported | 1.0 |
Preclinical Pharmacokinetic Investigations of Zabofloxacin D Aspartate in Animal Models
Absorption Characteristics in Laboratory Animals (e.g., Rats)
Preclinical studies in rats have demonstrated that zabofloxacin (B1245413) is absorbed following oral administration. The bioavailability of zabofloxacin in rats was determined to be 27.7% after oral administration of a 20 mg/kg dose nih.govresearchgate.net. The absorption of the compound is noted to be quite rapid in this animal model researchgate.net.
Distribution Patterns in Animal Tissues and Biological Fluids
While comprehensive studies detailing the specific concentrations of zabofloxacin in a wide array of tissues and biological fluids in animal models are not extensively detailed in the reviewed literature, it is known that fluoroquinolones as a class tend to exhibit good tissue penetration nih.govresearchgate.net. Studies on zabofloxacin have primarily focused on its concentration in plasma, bile, and urine nih.govresearchgate.net. General characteristics of novel fluoroquinolones suggest favorable properties such as broad antibacterial spectrums and good tissue penetration nih.gov.
Excretion Routes in Animal Models (Biliary and Renal)
Investigations in rat models have identified both biliary and renal pathways as routes of excretion for zabofloxacin. Following oral administration, approximately 8% of the zabofloxacin dose was excreted into the bile, and a similar proportion, around 8%, was excreted in the urine nih.govresearchgate.net. Another source indicates that after oral administration, about 7% of the dose was excreted in bile and 9% in urine researchgate.net. These findings confirm that both biliary and renal excretion are involved in the elimination of zabofloxacin in rats.
Comprehensive Pharmacokinetic Parameter Analysis in Preclinical Studies (e.g., Cmax, Tmax, AUC, Half-life in animal models)
Pharmacokinetic analyses in preclinical studies involving rats have characterized the profile of zabofloxacin following oral and intravenous administrations. After a single oral dose of 20 mg/kg of zabofloxacin hydrochloride in rats, the peak plasma concentration (Cmax) was 1.8 ± 0.8 mg/L. This peak concentration was reached at a Tmax of 33.8 ± 18.9 minutes. The elimination half-life of zabofloxacin in this model was determined to be 107 ± 13.3 minutes. The area under the plasma concentration-time curve (AUC) is a key parameter for assessing drug exposure.
The table below summarizes the key pharmacokinetic parameters of zabofloxacin in rats following a 20 mg/kg oral dose.
| Pharmacokinetic Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 1.8 ± 0.8 | mg/L |
| Tmax (Time to Peak Concentration) | 33.8 ± 18.9 | minutes |
| Half-life (t½) | 107 ± 13.3 | minutes |
| Oral Bioavailability | 27.7 | % |
These parameters indicate a rapid absorption and relatively fast elimination of zabofloxacin in the rat model.
Advanced Methodologies for Research on Zabofloxacin D Aspartate
In Vitro Experimental Models for Mechanistic Studies
In vitro models are fundamental for the initial characterization of an antibiotic's potency and spectrum. These experimental systems provide a controlled environment to study the direct interaction between the compound and the target pathogens, offering critical data on antibacterial activity and mechanisms of resistance.
High-Throughput Screening Platforms for Compound Profiling
High-throughput screening (HTS) platforms are instrumental in the early stages of antibiotic research and development. These automated systems allow for the rapid testing of vast compound libraries against various bacterial strains to identify potential antibacterial agents. mdpi.comspherebio.com For a compound like Zabofloxacin (B1245413) D-aspartate, HTS can be employed to profile its activity against a wide array of clinically relevant pathogens, including antibiotic-resistant strains. This process helps to define its spectrum of activity and identify potential therapeutic niches. By using techniques such as spectrophotometric analysis of bacterial growth in microtiter plates, researchers can efficiently determine the extent to which the compound inhibits planktonic cells, prevents biofilm formation, or eradicates established biofilms. mdpi.com This initial broad profiling is crucial for guiding further, more detailed mechanistic studies.
Advanced Cell Culture Systems for Efficacy and Mechanistic Investigations
To delve deeper into the efficacy and mechanisms of Zabofloxacin D-aspartate, advanced cell culture systems are utilized. A primary method involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. nih.gov Studies have shown zabofloxacin to be highly potent against key respiratory pathogens. nih.gov
For instance, its activity against Streptococcus pneumoniae has been extensively evaluated. The MIC required to inhibit 90% of isolates (MIC90) for zabofloxacin was 0.03 mg/L for both penicillin-sensitive and penicillin-resistant strains, demonstrating superior potency compared to other fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin (B1663623). nih.gov
Interactive Table: In Vitro Activity of Zabofloxacin and Comparators against S. pneumoniae
| Compound | Strain Type | MIC90 (mg/L) |
|---|---|---|
| Zabofloxacin | Penicillin-Sensitive S. pneumoniae (PSSP) | 0.03 |
| Zabofloxacin | Penicillin-Resistant S. pneumoniae (PRSP) | 0.03 |
| Zabofloxacin | Quinolone-Resistant S. pneumoniae (QRSP) | 1 |
| Gemifloxacin (B1671427) | Quinolone-Resistant S. pneumoniae (QRSP) | 1 |
| Moxifloxacin | Penicillin-Sensitive S. pneumoniae (PSSP) | 0.25 |
| Ciprofloxacin | Penicillin-Sensitive S. pneumoniae (PSSP) | 2 |
Data sourced from a study on clinically isolated Streptococcus pneumoniae. nih.gov
Beyond MIC determination, time-kill curve analysis is another critical in vitro method. This technique reveals the bactericidal or bacteriostatic nature of an antibiotic over time. For zabofloxacin, time-kill analyses have demonstrated rapid bactericidal activity against both quinolone-sensitive and quinolone-resistant isolates of S. aureus and S. pneumoniae, with complete inhibition of regrowth. nih.govnih.gov These studies are vital for understanding the pharmacodynamics of the drug and its ability to effectively eradicate pathogens.
Microphysiological Systems (Organ-on-a-Chip Technology) as Alternative Models
While traditional cell culture provides foundational data, it often lacks the complexity of a true physiological environment. pelobiotech.com Microphysiological systems (MPS), or "organ-on-a-chip" technology, represent a significant advancement by emulating the structure and function of human organs in a microfluidic device. nih.govmdpi.com These systems can incorporate 3D architecture and mechanical forces, such as flow and stretch, to create more physiologically relevant models for studying infectious diseases. emulatebio.com
For a respiratory antibiotic like this compound, a "Lung-Chip" could be used to model the human airway. emulatebio.com Such a model would allow researchers to study the drug's efficacy against pathogens like S. pneumoniae in an environment that mimics the epithelial-endothelial interface and air-liquid interface of the lung. This technology offers the potential to investigate host-pathogen interactions, the influence of the organ microenvironment on infection, and the efficacy of zabofloxacin in a more human-relevant context than is possible with conventional cell culture or even some animal models. emulatebio.comcdc.gov
In Vivo Animal Models in Preclinical Development
In vivo animal models are indispensable for evaluating a drug's performance within a complex, living system. ibtbioservices.com They bridge the gap between initial in vitro findings and human clinical trials by providing crucial data on efficacy, pharmacokinetics, and safety in a whole-organism context. mdpi.com
Application of Disease-Specific Animal Models for Efficacy Proof-of-Concept
To establish a proof-of-concept for efficacy, this compound has been tested in disease-specific animal models that mimic human infections. Murine models are commonly used for this purpose. For example, a systemic infection model in mice is used to assess the protective effects of the antibiotic against a bloodstream infection. In studies involving methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. pneumoniae (PRSP), zabofloxacin demonstrated potent protective effects. nih.govnih.gov
The efficacy in these models is often quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection. Zabofloxacin consistently shows a lower ED50 compared to other fluoroquinolones, indicating higher in vivo potency. nih.gov
Interactive Table: In Vivo Efficacy of Zabofloxacin vs. Comparators in a Murine Systemic Infection Model (PRSP Strain 1065)
| Compound | In Vitro MIC (mg/L) | In Vivo ED50 (mg/kg) |
|---|---|---|
| Zabofloxacin | 0.015 | 0.42 |
| Gemifloxacin | 0.03 | 2.09 |
| Moxifloxacin | 0.25 | 18.00 |
Data sourced from a study on drug-resistant Streptococcus pneumoniae. nih.gov
Furthermore, respiratory tract infection models are particularly relevant for zabofloxacin, given its indication for acute bacterial exacerbation of chronic obstructive pulmonary disease. nih.govmdpi.com In a murine pneumonia model, zabofloxacin significantly reduced bacterial counts in the lungs. nih.gov Histopathological examination of lung tissue from mice treated with zabofloxacin showed the least congestion, inflammation, and necrosis, with clear alveolar spaces, further confirming its potent in vivo efficacy against respiratory pathogens. nih.gov
Evaluation of Interspecies Translational Challenges and Limitations
While animal models are crucial, translating the findings to humans presents challenges and limitations. selectscience.net Pharmacokinetic and pharmacodynamic (PK/PD) profiles can differ significantly between species. For example, a study in rats determined the oral bioavailability of zabofloxacin to be 27.7%, with excretion into bile and urine. nih.gov These parameters must be carefully modeled and scaled to predict human exposure and response.
Discrepancies in drug safety and toxicity are another major translational hurdle. A compound may show a particular toxicity profile in one species that does not manifest in another, or in humans. For instance, some animal studies with zabofloxacin noted subacute toxicity, such as atrophy of endocrine organs in dogs, and potential teratogenic effects. nih.gov However, in a Phase I clinical trial involving healthy male individuals, both zabofloxacin hydrochloride and zabofloxacin aspartate were well-tolerated. mdpi.com This highlights the critical limitation of animal models: they often fail to perfectly predict human-specific responses. selectscience.net Therefore, while preclinical animal data is essential for advancing a drug candidate, careful evaluation and consideration of interspecies differences are paramount for successful clinical development.
Computational and Structural Biology Approaches
Computational and structural biology methods provide an in-silico lens to examine the interactions between Zabofloxacin and its bacterial targets. These approaches are essential for predicting binding affinities, understanding structure-activity relationships, and characterizing the enzymatic inhibition that underlies the compound's therapeutic effects.
Molecular Docking and Simulation Studies for Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Zabofloxacin, a fluoronaphthyridone antibiotic, the primary targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. sustech.edu
The process of molecular docking for a compound like Zabofloxacin involves several key steps. Initially, the three-dimensional structures of the target enzymes, specifically the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase and the corresponding region in the ParC subunit of topoisomerase IV, are obtained from protein databases like the Protein Data Bank (PDB). researchgate.netmdpi.com Software such as SYBYL or AutoDock is then used to prepare the enzyme structure and the ligand (Zabofloxacin). sustech.edunih.gov
During the docking simulation, the Zabofloxacin molecule is placed into the active site of the enzyme, and various conformations are explored to find the most energetically favorable binding pose. researchgate.net The results are analyzed to understand the specific interactions, such as hydrogen bonds and π-stacking interactions, between the drug and the amino acid residues of the enzyme. sustech.edu For fluoroquinolones, these interactions often involve key residues like Serine-83 and Aspartate-87 (in E. coli numbering) and are mediated by a non-catalytic magnesium ion. researchgate.netnih.gov The strength of this interaction is quantified by a binding energy score, which helps in predicting the inhibitory potential of the compound. researchgate.net For instance, studies on the related fluoroquinolone, ciprofloxacin, have shown binding energies with DNA gyrase ranging from -4.0 to -10.0 kcal/mol, depending on the bacterial strain. researchgate.net
Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of atoms in the drug-enzyme complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. fortunejournals.com
Table 1: Representative Binding Affinity of a Fluoroquinolone with Bacterial DNA Gyrase
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| Ciprofloxacin (analog) | E. coli DNA Gyrase | -5.62 | SER-83, ASP-87 |
Note: This table is illustrative of the type of data generated for fluoroquinolones; specific docking scores for this compound are not widely published.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For antibiotics like Zabofloxacin, QSAR studies are instrumental in understanding how different chemical modifications to the fluoronaphthyridone scaffold affect its antibacterial potency. researchgate.net
The development of a QSAR model begins with a dataset of structurally related compounds, such as various naphthyridone or fluoroquinolone derivatives, with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC). researchgate.netnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.gov
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like neural networks, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.govacs.org A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, thereby guiding the drug discovery process and prioritizing the synthesis of the most promising candidates. nih.gov For example, 3D-QSAR studies on fluoroquinolone analogs have been used to identify compounds with significant activity against resistant bacterial strains by analyzing the spatial arrangement of molecular fields (steric and electrostatic) around the aligned molecules. nih.gov
Table 2: Key Molecular Descriptors in QSAR Models for Antibacterial Agents
| Descriptor Type | Example Descriptor | Property Quantified | Potential Impact on Activity |
| Electronic | Dipole Moment | Polarity and charge distribution | Influences binding interactions |
| Steric | Molar Volume | Size and shape of the molecule | Affects fit within the enzyme's active site |
| Hydrophobic | LogP | Lipophilicity | Impacts cell penetration and target binding |
| Topological | Molecular Connectivity Index | Degree of branching in the structure | Relates to molecular shape and flexibility |
Enzymatic Assays for Target Characterization and Inhibition Kinetics
Enzymatic assays are crucial for confirming the molecular targets of an antibiotic and for quantifying its inhibitory potency. For Zabofloxacin, these assays focus on its activity against its dual targets: DNA gyrase and topoisomerase IV. researchgate.net
DNA Gyrase Inhibition Assay: The activity of DNA gyrase is typically measured through a DNA supercoiling assay. mdpi.com In this assay, purified DNA gyrase is incubated with a relaxed circular plasmid DNA substrate (form I') in the presence of ATP. The enzyme introduces negative supercoils into the plasmid, converting it to its supercoiled form (form I). The different forms of DNA can then be separated by agarose gel electrophoresis. mdpi.com To determine the inhibitory activity of Zabofloxacin, the assay is performed with varying concentrations of the drug. The concentration of Zabofloxacin that inhibits the supercoiling activity by 50% is determined as the IC₅₀ value. mdpi.com
Topoisomerase IV Inhibition Assays: The primary role of topoisomerase IV is to decatenate (unlink) interlinked circular DNA molecules that are formed during replication. Therefore, a common assay for topoisomerase IV inhibition is the decatenation assay. nih.gov In this assay, the enzyme is incubated with a catenated DNA substrate (kinetoplast DNA), and its ability to release individual circular DNA molecules is monitored.
Another critical assay is the DNA cleavage assay. inspiralis.com Fluoroquinolones function by stabilizing the "cleavage complex," which is an intermediate in the topoisomerase reaction where the DNA is cut and covalently attached to the enzyme. nih.gov This stabilized complex leads to double-strand breaks in the DNA and ultimately cell death. youtube.com A cleavage assay measures the drug's ability to induce the formation of this complex. The enzyme and supercoiled plasmid DNA are incubated with the drug, and the reaction is stopped with a detergent (like SDS) to trap the cleavage complex, resulting in linearized plasmid DNA that can be detected by gel electrophoresis. nih.govinspiralis.com The potency of the drug in these assays is also often expressed as an IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity or to induce 50% of the maximal cleavage. nih.gov
Studies on the related quinolone garenoxacin have shown similar inhibitory concentrations against both S. aureus DNA gyrase and topoisomerase IV, indicating dual targeting, a characteristic also attributed to zabofloxacin. nih.gov
Table 3: Representative Inhibitory Activity of Fluoroquinolones Against Target Enzymes
| Compound | Target Enzyme | Assay Type | IC₅₀ (µg/mL) |
| Garenoxacin | S. aureus Topoisomerase IV | Supercoiling Inhibition | 1.25 - 2.5 |
| Garenoxacin | S. aureus DNA Gyrase | Supercoiling Inhibition | 1.25 |
| Ciprofloxacin | S. aureus Topoisomerase IV | Supercoiling Inhibition | 2.5 - 5.0 |
| Ciprofloxacin | S. aureus DNA Gyrase | Supercoiling Inhibition | 12.5 |
Note: This table provides data for related fluoroquinolones to illustrate the outputs of enzymatic assays. Data for this compound may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
